(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid
CAS No.: 913835-60-6
Cat. No.: VC2015276
Molecular Formula: C14H22BNO2Si
Molecular Weight: 275.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 913835-60-6 |
---|---|
Molecular Formula | C14H22BNO2Si |
Molecular Weight | 275.23 g/mol |
IUPAC Name | [1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid |
Standard InChI | InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 |
Standard InChI Key | KALVCXCOXCPCOZ-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES | B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O |
Introduction
Physical and Chemical Properties
Basic Identification Data
The compound can be identified through various chemical identifiers as detailed in the following table:
Property | Value |
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CAS Number | 913835-60-6 |
IUPAC Name | [1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid |
Molecular Formula | C₁₄H₂₂BNO₂Si |
Molecular Weight | 275.23 g/mol |
InChI Key | KALVCXCOXCPCOZ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC2=C(C=C1)C=CN2Si(C)C(C)(C)C)(O)O |
The compound is registered under CAS number 913835-60-6 and is sometimes referred to by alternative names such as "B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid" .
Physical Properties
The physical properties of (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid are summarized in the table below:
The compound appears as a white crystalline powder at room temperature. There are some discrepancies in the reported melting point values between different sources, with some reporting 217-219°C while others indicate 206-206.2°C . This variation might be due to differences in measurement techniques or sample purity.
Chemical Structure and Characteristics
The chemical structure of (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid features three key components:
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An indole core structure
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A boronic acid group at the 6-position of the indole
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A tert-butyldimethylsilyl (TBDMS) protecting group at the nitrogen (N1) position
The TBDMS group serves to protect the reactive nitrogen in the indole ring, while the boronic acid functionality at the 6-position provides a reactive site for various transformations, particularly cross-coupling reactions. This strategic positioning of functional groups makes the compound particularly valuable for selective chemical modifications.
Synthesis and Preparation Methods
The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid typically involves a two-step process:
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Protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group
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Introduction of the boronic acid functionality at the 6-position of the indole ring
A common method for the first step involves the reaction of 1H-indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This forms the tert-butyldimethylsilyl-protected indole. The protection of the indole nitrogen is crucial to prevent unwanted side reactions in subsequent steps and to direct the borylation to the desired position.
Chemical Reactivity
Types of Reactions
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid can undergo various chemical reactions typical of boronic acids, including:
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Suzuki-Miyaura Cross-Coupling: This is the most significant reaction of the compound, where it couples with aryl or vinyl halides to form carbon-carbon bonds, catalyzed by palladium complexes. The reaction proceeds under mild conditions and is tolerant of various functional groups.
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Oxidation: The boronic acid group can be oxidized to yield hydroxylated products, typically using hydrogen peroxide or sodium perborate as oxidizing agents.
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Chan-Lam Coupling: The compound can undergo copper-catalyzed coupling with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds respectively.
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Transmetalation: In the presence of certain metal complexes, the compound can undergo transmetalation, transferring its organic moiety to the metal center.
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Deprotection: The TBDMS group can be removed under appropriate conditions (typically using tetrabutylammonium fluoride or acidic conditions) to reveal the free indole N-H.
Mechanism of Action
In the context of Suzuki-Miyaura cross-coupling, which is the most common application of this compound, the reaction mechanism involves several key steps:
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Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide.
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Transmetalation: The (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid transfers its organic group to the palladium complex, typically facilitated by a base.
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Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
At a biochemical level, boronic acids and their derivatives are known to interact with various biological targets by forming reversible covalent bonds with hydroxyl groups. They can form cyclic boronic esters with 1,2- or 1,3-diol groups, which are common motifs in biological molecules. This property has been exploited in drug delivery systems and in the sensing and separation of carbohydrate derivatives.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecules through carbon-carbon bond formation under relatively mild conditions.
In a typical Suzuki-Miyaura reaction, the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is versatile and tolerates a wide range of functional groups, making it invaluable in the synthesis of complex molecules. The presence of the TBDMS protecting group on the indole nitrogen enhances the stability of the compound during these transformations.
One example from the research literature involves the synthesis of tridentate triazinyl-pyridin-2-yl indole Lewis bases, where indole boronic acids were successfully employed in palladium-catalyzed cross-coupling reactions . While this example doesn't specifically mention our compound of interest, it demonstrates the utility of indole boronic acids in similar synthetic contexts.
Pharmaceutical Synthesis
The indole scaffold is present in numerous pharmaceuticals and natural products, making functionalized indoles like (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid valuable building blocks in drug synthesis. The compound enables the selective modification of the indole ring at the 6-position, which can be crucial for optimizing the biological activity of potential drug candidates.
The ability to perform selective functionalizations at specific positions on the indole ring allows medicinal chemists to conduct structure-activity relationship (SAR) studies systematically. This can lead to the identification of molecules with improved potency, selectivity, and pharmacokinetic properties.
Biological Activity and Applications
While (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid itself is primarily a synthetic intermediate rather than a therapeutic agent, compounds containing the indole moiety possess a wide range of biological activities. The ability to selectively functionalize the indole scaffold at the 6-position using this boronic acid enables the synthesis of diverse biologically active molecules.
Boronic acids have demonstrated various biological activities including enzyme inhibition, particularly of serine proteases and β-lactamases. The reversible covalent bonding capability of boronic acids with hydroxyl groups in biological molecules makes them interesting candidates for drug development. In particular, compounds containing the indole scaffold have shown activities as anti-cancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.
Research has also indicated that the compound can be used as a reactant in the synthesis of anti-homoallylic alcohols through allylation reactions with aldehydes in the presence of an iridium complex-catalyst. These products can serve as precursors for more complex bioactive molecules.
Comparison with Similar Compounds
(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid belongs to a family of functionalized indole boronic acids. A closely related compound is (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid, which differs only in the position of the boronic acid group on the indole ring (4-position instead of 6-position) .
The positional isomerism between these compounds significantly affects their reactivity and potential applications in synthesis. The different position of the boronic acid group changes the electronic properties and steric environment of the reactive site, which can lead to differences in:
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Reaction rates and yields in cross-coupling reactions
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Selectivity in complex synthetic sequences
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Properties of the final products derived from these building blocks
Another related compound is 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester, which features the boronic acid (as a pinacol ester) at the 3-position and has an additional methyl group at the 5-position. These structural variations provide synthetic chemists with a toolkit of reagents for accessing diverse substitution patterns on the indole scaffold.
The choice between these different positional isomers depends on the specific synthetic target and the desired substitution pattern in the final product. Each isomer offers unique opportunities for selective functionalization of the indole core.
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